3-Methoxybenzenesulfonic acid
Overview
Description
3-Methoxybenzenesulfonic acid is a chemical compound with the molecular formula C7H8O4S . It is used in various applications, including as a reagent in chemical reactions .
Molecular Structure Analysis
The molecular structure of 3-Methoxybenzenesulfonic acid consists of a benzene ring substituted with a methoxy group (-OCH3) and a sulfonic acid group (-SO3H) . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
3-Methoxybenzenesulfonic acid, like other sulfonic acids, is likely to be a strong acid due to the presence of the sulfonic acid group . Other physical and chemical properties such as its density, melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications
1. Polymer Synthesis and Characterization
3-Methoxybenzenesulfonic acid is used in the synthesis of conducting polymers. For instance, Mirmohseni and Houjaghan (2008) explored its use in creating water-soluble conducting poly(3-amino-4-methoxybenzenesulfonic acid), a polymerized form via chemical oxidation. This polymer exhibited conductivity and full water solubility, with potential applications in electronic devices (Mirmohseni & Houjaghan, 2008).
2. Polymerization in Layered Double Hydroxides
3-Methoxybenzenesulfonic acid is involved in in-situ polymerization processes. Moujahid et al. (2005) incorporated it into the interlamellar space of a layered double hydroxide, indicating its role in the creation of hybrid materials for various industrial applications (Moujahid, Dubois, Besse, & Leroux, 2005).
3. Electrochemical Applications
In the field of electrochemistry, 3-Methoxybenzenesulfonic acid has been studied for its oxidation properties. Pacheco et al. (2011) investigated its electrochemical degradation on boron-doped diamond electrodes, which is significant for environmental remediation and waste treatment processes (Pacheco, Santos, Ciríaco, & Lopes, 2011).
4. Catalysis
This acid is also used in catalysis. Hazra et al. (2015) synthesized sulfonated Schiff base copper(II) complexes using 3-Methoxybenzenesulfonic acid, demonstrating its efficacy in alcohol oxidation processes, which is crucial in chemical synthesis and industrial processes (Hazra, Martins, Silva, & Pombeiro, 2015).
5. Environmental Monitoring and Atmospheric Studies
Research by Sun et al. (2016) on methoxybenzene, related to 3-Methoxybenzenesulfonic acid, highlights its role in atmospheric chemistry and environmental monitoring. Their study on the ozonolysis of methoxybenzene contributes to understanding air pollutants and their reactions in the atmosphere (Sun, Cao, Zhang, Li, & He, 2016).
6. Analytical Chemistry
In analytical chemistry, 3-Methoxybenzenesulfonic acid is used for compound identification andquantification. Ning-yi, Ying, and Changqin (2011) utilized NMR for the determination of potassium guaiacolsulfonate isomers, where compounds related to 3-Methoxybenzenesulfonic acid were significant. This showcases the role of such compounds in detailed chemical analysis and the determination of molecular structures (Ning-yi, Ying, & Changqin, 2011).
7. Reactions and Synthesis Studies
Further, Jian-wu (2005) investigated the synthesis of specific compounds using 3-Methoxybenzenesulfonic acid, highlighting its utility in creating complex organic molecules. This indicates the versatility of 3-Methoxybenzenesulfonic acid in synthetic chemistry (Jian-wu, 2005).
8. Intermediate Product Synthesis in Medicinal Chemistry
Lomov (2019) utilized derivatives of 3-Methoxybenzenesulfonic acid in the synthesis of intermediates for cardiotonic drugs. This underscores its significance in the development of pharmaceuticals and drug synthesis (Lomov, 2019).
Safety And Hazards
properties
IUPAC Name |
3-methoxybenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZWHCZLBLCDFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476302 | |
Record name | 3-Methoxybenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxybenzenesulfonic acid | |
CAS RN |
34256-01-4 | |
Record name | 3-Methoxybenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.